molecular formula C12H11F3O2 B8496693 4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-

4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8496693
M. Wt: 244.21 g/mol
InChI Key: APPCQNCDQULMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]- is a useful research compound. Its molecular formula is C12H11F3O2 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pent-4-yn-1-ol

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)17-11-7-5-10(6-8-11)4-2-1-3-9-16/h5-8,16H,1,3,9H2

InChI Key

APPCQNCDQULMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCO)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-iodo-4-trifluoromethoxy-benzene (5 g, 17 mmol), Pd(PPh3)4 (973 mg, 1 mmol) and cuprous iodide (160 mg, 1 mmol) in piperidine (130 ml) was stirred for 30 min at 50° C. under an argon atmosphere. 4-Pentyn-1-ol (2.13 g, 25 mmol) was added within 60 min at 50° C. The temperature was raised to 80° C. and the mixture was stirred for 3 h at this temperature. The reaction mixture was cooled to ambient temperature, poured into a solution of saturated aqueous 10% KHSO4/ice water 1/1 and extracted two times with tert butyl methyl ether. The combined extracts were washed with water and brine (two times) and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 3.4 g (13.9 mmol, 83%) of the title compound as orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
catalyst
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHSO4 ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 5 g (17 mmol) 1-iodo-3-trifluoromethoxy-benzene, 973 mg (1 mmol) Pd(PPh3)4 and 160 mg (1 mmol) cuprous iodide in 130 ml piperidine was stirred for 30 min at 50° C. under an argon atmosphere. 2.125 g (25 mmol) 4-Pentyn-1-ol was added within 60 min at 50° C. The temperature was raised to 80° C. and the mixture was stirred for 3 h at this temperature. The reaction mixture was cooled to ambient temperature, poured into a solution of saturated aqueous 10% KHSO4/ice water 1/1 and extracted two times with tert butyl methyl ether. The combined extracts were washed with water and brine (two times) and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 3.4 g of the title compound as orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
catalyst
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHSO4 ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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